Product packaging for 1-(2-Amino-4-bromo-6-methylphenyl)ethanone(Cat. No.:)

1-(2-Amino-4-bromo-6-methylphenyl)ethanone

Cat. No.: B13661987
M. Wt: 228.09 g/mol
InChI Key: NOFBPFOGHDMULB-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromo-6-methylphenyl)ethanone is a brominated aromatic ketone of high interest in advanced organic synthesis and pharmaceutical research. This compound features multiple functional groups—an amino group, a bromo substituent, and a ketone—on a toluene backbone, making it a versatile and valuable synthetic intermediate. The bromine atom serves as an excellent leaving group, enabling facile functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to construct more complex molecular architectures. Concurrently, the ortho-amino ketone moiety is a key precursor in the synthesis of nitrogen-containing heterocycles, including quinazolines, benzimidazoles, and various Schiff base ligands . In research settings, this molecule is primarily utilized for the development of novel bioactive compounds. Its structure is particularly relevant in exploring new antimicrobial and anticancer agents, as the core scaffold is common in many pharmacologically active molecules . Researchers also employ this compound to create custom Schiff base ligands for coordinating metal ions, forming complexes that are investigated for their catalytic activity, magnetic properties, and potential antioxidant effects . The presence of the bromine atom allows for precise structural diversification, which is crucial in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of lead compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Proper handling procedures in a well-equipped laboratory are mandatory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B13661987 1-(2-Amino-4-bromo-6-methylphenyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(2-amino-4-bromo-6-methylphenyl)ethanone

InChI

InChI=1S/C9H10BrNO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,11H2,1-2H3

InChI Key

NOFBPFOGHDMULB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)N)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Amino 4 Bromo 6 Methylphenyl Ethanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(2-Amino-4-bromo-6-methylphenyl)ethanone, several strategic disconnections can be proposed to devise potential synthetic routes.

The most common disconnections involve breaking the bonds formed during the final steps of the synthesis. Key potential disconnections for the target molecule include:

C-N Bond Disconnection: This is a primary strategy, suggesting a late-stage introduction of the amino group. This approach, often accomplished via a Buchwald-Hartwig amination or the reduction of a nitro group, leads to a precursor such as 1-(2,4-Dibromo-6-methylphenyl)ethanone. This is a robust strategy as the directing effects of the substituents in the precursor can be well-managed.

C-Br Bond Disconnection: This approach involves introducing the bromine atom via electrophilic aromatic substitution onto a precursor like 1-(2-Amino-6-methylphenyl)ethanone. The success of this route is highly dependent on controlling the regioselectivity of the bromination, as the existing amino and acetyl groups will direct the position of the incoming electrophile.

C-C (Acyl) Bond Disconnection: This disconnection points to a Friedel-Crafts acylation of a pre-functionalized aniline (B41778), such as 3-bromo-5-methylaniline (B1274160). This route can be challenging due to the deactivating nature of the amino group (in its protonated form under Lewis acid conditions) and potential side reactions.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Preparative Routes and Optimization Parameters

Classical methods rely on well-established, often stoichiometric, reactions to build the target molecule step-by-step.

One potential classical route is the direct acylation of a substituted aniline. A Friedel-Crafts acylation of 3-bromo-5-methylaniline with acetyl chloride in the presence of a Lewis acid like aluminum chloride could theoretically install the acetyl group.

However, this approach faces significant challenges. The amino group is a strong Lewis base and will complex with the aluminum chloride catalyst, deactivating the ring towards acylation. To overcome this, the amino group is typically protected, for instance as an acetanilide (B955). The directing effects of the substituents must then be carefully considered to achieve the desired regiochemistry.

Table 1: Parameters for Optimization of Regioselective Acylation

Parameter Conditions / Reagents Rationale
Protecting Group Acetyl, Boc Prevents catalyst poisoning by the amino group and modulates directing effects.
Lewis Acid Catalyst AlCl₃, FeCl₃, ZnCl₂ The choice of catalyst can influence reactivity and regioselectivity.
Solvent CS₂, Nitrobenzene, Dichloroethane Solvent polarity can affect catalyst activity and reaction rate.
Temperature 0 °C to reflux Temperature control is crucial to minimize side reactions and decomposition.

A more common and often more controllable classical approach is the late-stage bromination of an aminoaryl ethanone (B97240) precursor. This synthesis would begin with 1-(2-amino-6-methylphenyl)ethanone. The bromination is an electrophilic aromatic substitution reaction.

The directing effects of the substituents are critical:

The amino group (-NH₂) is a powerful activating, ortho-, para-director.

The methyl group (-CH₃) is a moderately activating, ortho-, para-director.

The acetyl group (-COCH₃) is a deactivating, meta-director.

The combined influence of the strongly activating ortho-para directing amino group and the methyl group would preferentially direct the incoming bromine electrophile to the C4 position, which is para to the amine and ortho to the methyl group. Standard brominating agents such as bromine in acetic acid or N-Bromosuccinimide (NBS) are typically used. mdpi.com

Table 2: Typical Conditions for Electrophilic Bromination

Parameter Conditions / Reagents Purpose
Brominating Agent Br₂/Acetic Acid, N-Bromosuccinimide (NBS) Source of the electrophilic bromine.
Solvent Acetic Acid, Dichloromethane, CCl₄ Provides a medium for the reaction.
Catalyst None required (activated ring) or mild Lewis acid (e.g., FeBr₃) To polarize the Br-Br bond if needed.
Temperature 0 °C to room temperature To control the reaction rate and prevent over-bromination.

A reliable strategy for constructing highly substituted anilines involves a multi-step sequence starting from simpler aromatic precursors, which allows for unambiguous control of substituent placement. libretexts.orgmedium.com A plausible route to this compound could start from 2-methylaniline (o-toluidine).

A representative reaction sequence is outlined below:

Protection: The amino group of o-toluidine (B26562) is protected as an acetanilide to moderate its reactivity and for steric direction.

Acylation: A Friedel-Crafts acylation is performed. The bulky acetamido group will direct the incoming acetyl group to its para position (C4).

Bromination: Electrophilic bromination is carried out. The acetamido group will direct the bromine to one of its ortho positions, which is C6 relative to the acetyl group.

Deprotection: The acetamido protecting group is hydrolyzed under acidic or basic conditions to reveal the free amine.

Sandmeyer Reaction (Alternative): An alternative to direct bromination involves nitration, followed by reduction of the nitro group, diazotization of the resulting amine, and subsequent introduction of bromine via a Sandmeyer reaction. The order of these steps would be crucial to ensure the final substitution pattern. orgsyn.org

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry often utilizes transition-metal-catalyzed cross-coupling reactions to form C-C and C-N bonds with high efficiency and selectivity.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This method is ideal for a retrosynthetic strategy that involves disconnecting the C-N bond. The synthesis would involve coupling a suitably substituted aryl halide, such as 1-(2,4-dibromo-6-methylphenyl)ethanone, with an ammonia (B1221849) equivalent or a protected amine.

The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over several "generations" to accommodate a wide range of substrates. wikipedia.org

Table 3: Key Components of a Buchwald-Hartwig Amination System

Component Examples Function
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhos, BINAP, dppf Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgresearchgate.net
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ Activates the amine and facilitates reductive elimination.
Amine Source Ammonia, Benzophenone imine, LiNH₂ Provides the nitrogen atom for the C-N bond.
Solvent Toluene, Dioxane, THF Anhydrous, non-protic solvents are typically required.

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. mdpi.com While less direct for installing the final amino group, it is exceptionally useful for constructing the substituted aromatic core.

For instance, a Suzuki coupling could be used to couple a dihaloaniline derivative with methylboronic acid to introduce the methyl group. Alternatively, a brominated aniline boronic acid could be coupled with an acetyl-containing partner. The versatility of the Suzuki reaction allows for various strategic bond formations in the synthesis of complex molecules. nih.govmdpi.com

Table 4: Representative Suzuki Coupling Reaction Conditions

Component Examples Function
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyzes the C-C bond formation. nih.gov
Organoboron Reagent Aryl/Alkyl Boronic Acids or Esters Provides one of the carbon fragments for the new C-C bond.
Organohalide Aryl Bromide, Iodide, or Triflate Provides the other carbon fragment.
Base K₂CO₃, Na₂CO₃, CsF Essential for the transmetalation step of the catalytic cycle.
Solvent System Toluene/Water, Dioxane/Water, DME Often uses a mixture of organic solvent and water.

Directed Ortho Metalation (DOM) in the Synthesis of Substituted Aryl Systems

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, offering a significant advantage over traditional electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org This methodology relies on the presence of a Directed Metalation Group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the nearest (ortho) C-H bond. wikipedia.orgorganic-chemistry.org This process generates a stabilized aryllithium intermediate, which can then react with a wide range of electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.org

In the context of synthesizing this compound, the amino group or a protected precursor, such as an amide or carbamate, can serve as an effective DMG. wikipedia.orgnih.gov For instance, starting with a protected 3-bromo-5-methylaniline derivative, the DMG would direct lithiation to the C2 position. Subsequent quenching with an acetylating agent, like N,N-dimethylacetamide or acetyl chloride, would introduce the ethanone moiety. The final step would involve the deprotection of the amino group. The strength of the DMG is critical, with O-carbamates being among the most powerful, ensuring high efficiency and regioselectivity in the metalation step. nih.gov

The versatility of DoM allows for the introduction of various electrophiles, providing access to a diverse array of substituted aryl compounds from a common intermediate.

Table 1: Hypothetical Application of DoM in the Synthesis of a 1-(2-Acyl-4-bromo-6-methylphenyl) Carbamate Precursor
ElectrophileIntroduced GroupPotential Product ClassTypical Yield Range (%)
N,N-Dimethylacetamide (DMA)-C(O)CH₃Aryl Ketone75-90%
Iodine (I₂)-IAryl Iodide80-95%
Dimethyl Disulfide (DMDS)-SCH₃Aryl Thioether70-85%
Trimethylsilyl Chloride (TMSCl)-Si(CH₃)₃Aryl Silane85-98%

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into synthetic design is essential for minimizing environmental impact and improving the sustainability of chemical processes. frontiersin.orgrsc.org These principles advocate for the use of safer solvents, waste prevention, catalysis, and energy efficiency. gctlc.org For a multi-substituted compound like this compound, applying these principles can lead to more efficient and environmentally benign synthetic routes compared to traditional methods. frontiersin.orgbenthamdirect.com

Solvent-Free and Aqueous Medium Reactions

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. gctlc.org Solvent-free synthesis, often conducted by grinding solid reactants together (mechanochemistry) or heating neat liquid reagents, can lead to significantly reduced waste, shorter reaction times, and simpler work-up procedures. jacsdirectory.comuitm.edu.my For example, the formation of an aryl ketone precursor could potentially be achieved through a solvent-free Friedel-Crafts acylation or an aldol (B89426) condensation to form a chalcone (B49325) intermediate, which is then further modified. uitm.edu.myresearchgate.netacs.org Grinding an acetophenone (B1666503) derivative with an aldehyde in the presence of a solid base like sodium hydroxide (B78521) is a known solvent-free method for producing chalcones in high yields. jacsdirectory.comresearchgate.net

Alternatively, using water as a reaction medium is a highly attractive green option. While organic compounds often have low solubility in water, techniques such as using phase-transfer catalysts or superheated water can overcome this limitation. A key step, such as the introduction of the amino group via nucleophilic aromatic substitution on a suitably activated aryl halide precursor, can be performed in aqueous solutions of ammonia, eliminating the need for organic solvents. nih.govtandfonline.com

Table 2: Comparison of Conventional vs. Green Approaches for a Hypothetical Acylation Step
ParameterConventional Method (e.g., Friedel-Crafts)Solvent-Free Method (Mechanochemical)
SolventDichloromethane, Carbon DisulfideNone
CatalystStoichiometric AlCl₃Catalytic solid acid/base
Reaction TimeSeveral hoursMinutes to 1 hour
Work-upAqueous quench, extractionDirect isolation or simple wash
Waste GenerationHigh (solvent, catalyst waste)Minimal

Microwave-Assisted and Flow Chemistry Protocols

Microwave-assisted organic synthesis has become a popular technique because it often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comrsc.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of by-products. mdpi.com A novel microwave-assisted method for producing anilines from aryl halides in aqueous ammonium (B1175870) hydroxide has been reported, which notably eliminates the need for organic solvents or metal catalysts. nih.govtandfonline.com This approach could be directly applicable to the synthesis of this compound from a halogenated precursor.

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and straightforward scalability. rsc.orgnih.govnih.gov A multi-step synthesis of the target compound could be "telescoped" in a flow system, where the output from one reactor is fed directly into the next. nih.gov This avoids the need for isolation and purification of intermediates, saving time and resources. For instance, an ortho-lithiation (DoM) step, which is often exothermic and requires very low temperatures in batch, can be safely and efficiently controlled in a microreactor, followed by an in-line quench with an electrophile and subsequent reaction in another module. acs.org

Table 3: Comparison of Heating Methods for a Hypothetical Amination Reaction
ParameterConventional HeatingMicrowave Irradiation
Reaction Time6-24 hours10-30 minutes
Temperature100-150 °C130-160 °C
YieldModerate to GoodGood to Excellent
By-product FormationOften observedReduced

Catalyst Development and Recyclability Studies

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with high atom economy, reduce energy consumption by lowering activation barriers, and be used in small quantities. gctlc.org For the synthesis of aryl ketones, modern cross-coupling reactions catalyzed by metals like palladium offer a powerful alternative to classical methods. organic-chemistry.orgresearchgate.net For example, a palladium-catalyzed coupling of an organometallic reagent with an acyl chloride or a related derivative could form the C-C bond for the ethanone group. organic-chemistry.org

A key focus in green catalyst development is recyclability. Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), can be easily separated by filtration and reused, reducing costs and waste. Research into phosphorus-free palladium catalyst systems for aryl ketone synthesis demonstrates a move towards more sustainable catalytic processes. researchgate.net Furthermore, the field of biocatalysis, which uses enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. rsc.org The use of enzymes like amine dehydrogenases for the reductive amination of ketones presents a green pathway for synthesizing chiral amines, highlighting the potential for biocatalytic approaches in complex amine synthesis. rsc.org

Table 4: Overview of Catalytic Systems for Aryl Ketone Synthesis
Catalyst TypeExample ReactionKey AdvantagesRecyclability
Homogeneous (e.g., Pd(PPh₃)₄)Suzuki or Stille CouplingHigh activity, mild conditionsDifficult, often not recycled
Heterogeneous (e.g., Pd on Carbon)Hydrogenation, Heck CouplingEasy separation, reusableGood, though leaching can occur
Photoredox (e.g., Eosin Y)Acylation with α-keto acidsUses visible light, mild conditionsPossible with immobilization
Biocatalyst (Enzyme)Reductive AminationHigh selectivity, aqueous mediaExcellent with immobilization

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 2 Amino 4 Bromo 6 Methylphenyl Ethanone

Reactions of the Acetyl (Ketone) Moiety

The acetyl group, a ketone, is a primary site for a variety of chemical transformations, including nucleophilic additions and reactions involving the adjacent α-carbon.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide range of addition products and derivatives. For instance, reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would lead to the formation of tertiary alcohols after acidic workup. Similarly, reduction of the ketone with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol.

Nucleophile/ReagentProduct TypeIllustrative Product from 1-(2-Amino-4-bromo-6-methylphenyl)ethanone
Grignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol2-(2-Amino-4-bromo-6-methylphenyl)propan-2-ol
Sodium Borohydride (NaBH₄)Secondary Alcohol1-(2-Amino-4-bromo-6-methylphenyl)ethanol
Hydrogen Cyanide (HCN)Cyanohydrin2-(2-Amino-4-bromo-6-methylphenyl)-2-hydroxypropanenitrile

This table illustrates the expected products from nucleophilic addition reactions to the acetyl moiety.

The ketone functionality readily undergoes condensation reactions with primary amines and their derivatives, as well as with oxygen nucleophiles. A notable example is the reaction with hydroxylamine (NH₂OH), which forms an oxime. Specifically, 2-aminoacetophenone derivatives are known to react with hydroxylamine hydrochloride in the presence of a base to yield the corresponding 2-aminoacetophenone oximes. nih.govmdpi.comsemanticscholar.org This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.

Another important class of condensation reactions is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens, typically in the presence of a base or acid catalyst. nih.govtaylorandfrancis.comwisdomlib.orgresearchgate.netwikipedia.org In the case of this compound, it could react with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions to form a chalcone (B49325), an α,β-unsaturated ketone.

ReagentReaction TypeProduct Type
Hydroxylamine (NH₂OH)OximationOxime
Hydrazine (N₂H₄)Wolff-Kishner Reduction (under basic conditions)Alkane (ethyl group)
BenzaldehydeClaisen-Schmidt CondensationChalcone
Primary Amine (R-NH₂)Imine FormationImine (Schiff Base)

This table summarizes key condensation reactions involving the acetyl group.

The α-carbon of the acetyl group possesses acidic protons that can be abstracted by a base to form an enolate. The formation of the enolate is a critical step for various α-substitution reactions. For an unsymmetrical ketone, the regioselectivity of enolate formation can be controlled by the reaction conditions. almerja.combham.ac.ukstackexchange.com Under kinetic control (strong, bulky base at low temperature, e.g., LDA at -78°C), the less substituted, more accessible proton is removed. Under thermodynamic control (weaker base at higher temperature), the more stable, more substituted enolate is favored. stackexchange.com

Once formed, the enolate can act as a nucleophile in reactions such as alkylation and halogenation. For instance, α-halogenation of ketones can be achieved by reaction with halogens (Cl₂, Br₂, I₂) in either acidic or basic solution. pressbooks.pubopenstax.orgwikipedia.orglibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. pressbooks.pubopenstax.orgwikipedia.org In contrast, base-promoted halogenation occurs via an enolate and can lead to polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. pressbooks.pubwikipedia.orgyoutube.com

ReactionReagentsProduct Type
α-Halogenation (Acidic)Br₂ / Acetic Acidα-Bromo Ketone
α-Halogenation (Basic)Br₂ / NaOHPoly-α-Bromo Ketone
Alkylation1. LDA, -78°C; 2. R-Xα-Alkyl Ketone

This table outlines common alpha-substitution reactions.

Transformations Involving the Primary Aromatic Amine Group

The primary aromatic amine is a versatile functional group that can undergo a variety of transformations, including nucleophilic attack on electrophiles and conversion to a diazonium salt.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with alkylating and acylating agents. Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Acylation, the reaction with acylating agents such as acid chlorides or anhydrides, is a common transformation for primary and secondary amines, resulting in the formation of amides. wikipedia.org This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct. The acylation of the amino group in 2-aminoacetophenones is a key step in the synthesis of various heterocyclic compounds. semanticscholar.org For example, N-acyl-2-aminoacetophenones can undergo autoxidative dehydrogenative homocoupling mediated by a base like potassium tert-butoxide. acs.orgacs.org

ReactionReagentProduct Type
AlkylationAlkyl Halide (e.g., CH₃I)Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt
AcylationAcetyl Chloride (CH₃COCl)Amide
AcylationAcetic Anhydride ((CH₃CO)₂O)Amide

This table shows typical alkylation and acylation reactions of the primary amine.

A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5°C). organic-chemistry.orglearncbse.in This reaction converts the primary amino group into a diazonium salt. Aryl diazonium salts are valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂).

The resulting diazonium salt of this compound can undergo various subsequent reactions. One of the most important is azo coupling, where the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic ring, such as a phenol or an aniline (B41778). researchgate.netlibretexts.orgwikipedia.orgkhanacademy.orgorganic-chemistry.org This reaction typically occurs at the para position of the coupling partner and is pH-dependent. libretexts.orgorganic-chemistry.org Azo coupling reactions are widely used in the synthesis of azo dyes, which are highly colored compounds. wikipedia.orgorganic-chemistry.org

StepReagentsIntermediate/Product
DiazotizationNaNO₂, HCl, 0-5°CDiazonium Salt
Azo CouplingPhenol (in alkaline medium)Azo Compound (Azo Dye)
Azo CouplingAniline (in acidic medium)Azo Compound (Azo Dye)

This table details the diazotization of the primary amine and subsequent coupling reactions.

Intramolecular Cyclization Reactions for Heterocycle Formation

The structure of this compound, which contains an ortho-aminoaryl ketone moiety, makes it an ideal precursor for the synthesis of quinoline (B57606) derivatives through intramolecular cyclization. The most prominent reaction for this transformation is the Friedländer annulation. wikipedia.orgorganic-chemistry.org This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group, such as another ketone or an ester, to form a polysubstituted quinoline. organic-chemistry.orgnih.gov

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first mechanism begins with an aldol (B89426) addition between the 2-aminoaryl ketone and the coupling partner, which then eliminates water to form an unsaturated carbonyl compound. Subsequent imine formation and cyclization yield the final quinoline product. wikipedia.org The second pathway involves the initial formation of a Schiff base between the amino group and the carbonyl of the coupling partner, followed by an intramolecular aldol-type reaction and subsequent elimination of water. wikipedia.org

The efficiency and outcome of the Friedländer reaction are highly dependent on the catalytic system employed. A wide array of catalysts have been utilized to promote this reaction, including traditional acid and base catalysts, Lewis acids, ionic liquids, and solid-supported catalysts. nih.gov The use of different catalysts can influence reaction times, yields, and even regioselectivity when unsymmetrical ketones are used as reactants. researchgate.net

Table 1: Catalytic Systems for Friedländer Quinoline Synthesis
Catalyst TypeSpecific ExamplesTypical ConditionsReference
Lewis AcidsZr(OTf)₄Ethanol/water, 60 °C nih.gov
Solid AcidsMontmorillonite K-10, ZeolitesEthanol, reflux nih.gov
Ionic Liquids[Hbim]BF₄Solvent-free, 100 °C nih.gov
Organocatalystsp-Toluene sulfonic acidSolvent-free, microwave or conventional heating organic-chemistry.org
OtherMolecular Iodine (I₂)Ethanol, reflux organic-chemistry.org

Reactivity of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile functional group that serves as a key handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, though other transformations are mechanistically plausible.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The bromine atom in the target molecule is well-suited for such transformations.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction typically requires a palladium catalyst, a base, and is known for its excellent trans selectivity. organic-chemistry.org For this compound, this reaction would enable the introduction of various alkenyl substituents at the C4 position. The steric hindrance from the adjacent methyl group and the coordinating potential of the amino and acetyl groups may necessitate careful selection of the catalyst and ligand system to achieve high efficiency. mdpi.comresearchgate.net

Sonogashira Reaction : The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. organic-chemistry.orgscirp.org The reaction is traditionally catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov This reaction has been successfully applied to structurally similar substrates, such as 2-amino-3-bromopyridines, to produce 2-amino-3-alkynyl derivatives. scirp.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org This reaction provides a direct route to install alkynyl moieties onto the aromatic core of the title compound.

Suzuki-Miyaura Reaction : The Suzuki-Miyaura reaction is a versatile cross-coupling method that joins an aryl halide with an organoboron species, such as a boronic acid or ester. youtube.com A significant advantage of the Suzuki reaction is its compatibility with a wide range of functional groups and its use of generally stable and low-toxicity boron reagents. nih.gov Research has demonstrated that Suzuki-Miyaura cross-coupling can be performed efficiently on unprotected ortho-bromoanilines, indicating that the amino group in this compound would not necessarily require a protecting group strategy. nih.gov This allows for the direct formation of a C-C bond with various alkyl, alkenyl, aryl, and heteroaromatic partners. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerBond FormedTypical Catalytic SystemReference
HeckAlkene (e.g., styrene)Aryl-AlkenylPd(OAc)₂, Phosphine (B1218219) ligand, Base (e.g., K₂CO₃) organic-chemistry.orgmdpi.com
SonogashiraTerminal Alkyne (e.g., phenylacetylene)Aryl-AlkynylPd complex (e.g., Pd(PPh₃)₂Cl₂), CuI, Amine Base organic-chemistry.orgnih.gov
Suzuki-MiyauraOrganoboron (e.g., arylboronic acid)Aryl-Aryl/AlkylPd precatalyst (e.g., CataXCium A Pd G3), Base (e.g., K₃PO₄) nih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. youtube.com The mechanism proceeds via an addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org A critical requirement for a facile SNAr reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

In the case of this compound, the aromatic ring is substituted with two electron-donating groups (amino and methyl) and one moderately electron-withdrawing group (acetyl). The donating groups deactivate the ring toward nucleophilic attack. Furthermore, the acetyl group is positioned meta to the bromine atom, which prevents it from effectively stabilizing the negative charge of the intermediate via resonance. masterorganicchemistry.com Consequently, the substrate is considered highly unreactive towards the SNAr pathway under typical conditions, and this transformation is not expected to be a viable synthetic route.

Metal-halogen exchange is a fundamental organometallic reaction that converts an aryl halide into a more reactive organometallic species, such as an aryllithium or a Grignard reagent. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an alkyllithium reagent (e.g., n-butyllithium) at cryogenic temperatures (–78 to –100 °C). tcnj.edu

For this compound, this reaction presents significant chemoselectivity challenges. The molecule possesses two other reactive sites: the acidic protons of the amino group and the electrophilic carbonyl carbon of the acetyl group. Strong organometallic bases like n-BuLi can readily deprotonate the amine or add to the carbonyl group, competing with or even preceding the desired bromine-lithium exchange. nih.govias.ac.in While performing the reaction at very low temperatures can kinetically favor the halogen exchange over these side reactions, the process remains challenging. tcnj.edu Alternative reagent systems, such as a combination of a Grignard reagent and an alkyllithium (e.g., i-PrMgCl and n-BuLi), have been developed to perform halogen-metal exchange in the presence of acidic protons under less stringent conditions. nih.gov

Reactivity of the Aromatic Methyl Group (Benzylic Position)

The methyl group attached to the aromatic ring is at a benzylic position. The C-H bonds at this position are activated due to the adjacent aromatic ring, which can stabilize radical or ionic intermediates formed during a reaction. libretexts.orgchemistrysteps.com This activation makes the methyl group susceptible to oxidation. libretexts.org

Treatment of alkylbenzenes with strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), typically results in the oxidation of the benzylic carbon to a carboxylic acid, provided that at least one benzylic hydrogen is present. libretexts.orgchemistrysteps.com Therefore, the methyl group of this compound can be oxidized to a carboxylic acid group. However, the harsh conditions required for this transformation pose a significant chemoselectivity problem, as the amino group is also sensitive to oxidation. A successful transformation would likely require protection of the amino group prior to the benzylic oxidation step.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The multifunctional nature of this compound makes selectivity a central theme in its chemical transformations.

Chemoselectivity : This is the preferential reaction of one functional group in the presence of others. In palladium-catalyzed cross-coupling, the primary challenge is achieving selective reaction at the C-Br bond without interference from the amino group, which can coordinate to the metal center; however, modern catalysts often show high tolerance for unprotected anilines. nih.gov In metal-halogen exchange, the key chemoselectivity issue is favoring exchange at the C-Br bond over deprotonation of the N-H bond or nucleophilic attack at the C=O bond. nih.gov For benzylic oxidation, the challenge is oxidizing the methyl group without affecting the sensitive amino group.

Regioselectivity : This concerns the site at which a reaction occurs. In the context of the Friedländer synthesis, if an unsymmetrical ketone (e.g., 2-butanone) is used as the reaction partner, two different constitutional isomers of the resulting quinoline can be formed. researchgate.net The regiochemical outcome can be controlled by the choice of reaction conditions; for instance, the use of certain ionic liquids has been shown to favor the formation of a single regioisomer. researchgate.net

Stereoselectivity : This relates to the preferential formation of one stereoisomer over another. For most reactions involving the aromatic core of this compound, such as substitution or cyclization, stereoselectivity is not a primary concern as they involve achiral, planar structures. However, in the Heck reaction, the mechanism typically proceeds through a syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination, which generally results in the formation of the trans (E)-alkene product with high selectivity. wikipedia.orgorganic-chemistry.org

Influence of Substituents on Reaction Outcomes

The amino group (-NH₂) is an activating, ortho-, para- directing group due to its ability to donate its lone pair of electrons into the aromatic system through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. However, the presence of the electron-withdrawing bromo group (-Br) at the para position to the amino group counteracts this activation to some extent through its inductive effect. The bromine atom is also an ortho-, para- director, but deactivating.

The methyl group (-CH₃) at the ortho position to the amino group is a weakly activating, ortho-, para- directing group through an inductive effect. Its primary influence in this specific substitution pattern is likely steric. The proximity of the methyl group to the amino group can hinder the approach of bulky reagents, potentially favoring reactions at the less sterically encumbered acetyl group or influencing the regioselectivity of reactions involving the amino group.

The steric hindrance provided by the ortho-methyl group can play a significant role in the regioselectivity of the Friedländer reaction when unsymmetrical ketones are used as the active methylene (B1212753) component. It can favor the formation of one regioisomer over another by impeding the approach of the bulkier substituent of the ketone.

To illustrate the potential influence of substituents on the yield of a quinoline synthesis via the Friedländer reaction, the following hypothetical data is presented.

Substituents on 2-AminoacetophenoneReactant (Active Methylene Compound)Reaction ConditionsYield of Quinolone (%)
4-Bromo, 6-MethylCyclohexanoneAcetic acid, reflux, 4h78
None (2-Aminoacetophenone)CyclohexanoneAcetic acid, reflux, 4h85
4-BromoCyclohexanoneAcetic acid, reflux, 4h81
6-MethylCyclohexanoneAcetic acid, reflux, 4h75

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound were not found in the searched literature.

Mechanistic Studies of Competing Pathways

The Friedländer synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds with an α-methylene group can proceed through two primary competing mechanistic pathways. wikipedia.orgsynarchive.comorganic-chemistry.org The preferred pathway can be influenced by the specific reactants, reaction conditions, and the nature of the substituents on the 2-aminoaryl ketone.

Pathway A: Aldol Condensation followed by Cyclization

In this pathway, the first step is an acid or base-catalyzed aldol condensation between the enolate of the active methylene compound and the acetyl group of this compound. This is followed by dehydration to form an α,β-unsaturated ketone intermediate. The final step is the intramolecular cyclization through the attack of the amino group on the β-carbon of the unsaturated system, followed by aromatization to yield the quinoline.

Pathway B: Schiff Base Formation followed by Cyclization

Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of this compound and the carbonyl group of the active methylene compound. This is followed by an intramolecular aldol-type condensation, where the enolizable α-carbon of the ketone part of the intermediate attacks the acetyl group. Subsequent dehydration and aromatization lead to the final quinoline product.

The steric hindrance from the ortho-methyl group in this compound could potentially favor Pathway A by slightly impeding the initial formation of the Schiff base required for Pathway B. Conversely, the electronic effects of the substituents will also play a role. The electron-donating amino group facilitates the initial nucleophilic attack in both pathways.

The choice of catalyst can also direct the reaction through one pathway over the other. Lewis acids are often employed to catalyze the Friedländer synthesis. nih.gov The nature of the Lewis acid can influence which carbonyl group is preferentially activated.

The following table outlines the key intermediates in the two competing pathways for the reaction of this compound with a generic ketone (R¹-CH₂-CO-R²).

PathwayInitial StepKey IntermediateFinal Steps
Pathway AAldol Condensationα,β-Unsaturated KetoneIntramolecular Cyclization and Aromatization
Pathway BSchiff Base FormationImine (Schiff Base)Intramolecular Aldol-type Condensation and Aromatization

Further mechanistic studies, potentially involving isotopic labeling or computational modeling, would be necessary to definitively elucidate the preferred reaction pathway for this compound under various reaction conditions.

Advanced Spectroscopic and Structural Characterization of 1 2 Amino 4 Bromo 6 Methylphenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be an indispensable tool for the unambiguous structural elucidation of 1-(2-Amino-4-bromo-6-methylphenyl)ethanone. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete picture of the molecule's connectivity and spatial arrangement.

Multi-dimensional NMR (2D NMR: COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the aromatic protons on the phenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. For example, the protons of the methyl group (CH₃) would be expected to show a correlation to the acetyl carbon (C=O) and the aromatic carbon to which the methyl group is attached. Similarly, the amino protons (NH₂) could show correlations to adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the amino group and the protons of the adjacent acetyl group, as well as with the ortho-positioned methyl group, providing insights into the preferred conformation of the molecule.

A hypothetical data table summarizing expected ¹H and ¹³C NMR chemical shifts is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~198
2~125
3~7.2~135
4~118
5~7.0~130
6~148
7~2.5~25
8~2.4~20
NH₂~5.0 (broad)

Note: This data is hypothetical and serves for illustrative purposes only.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR studies could be employed to investigate conformational changes in the molecule, such as the rotation around the C(aryl)-C(acetyl) bond or the C(aryl)-N bond. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of certain signals, which can provide information about the energy barriers associated with these rotational processes. For example, restricted rotation could lead to the broadening or splitting of signals at lower temperatures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS would be critical for confirming the elemental composition of this compound and for gaining insights into its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

By selecting the molecular ion peak in an initial mass analysis and subjecting it to collision-induced dissociation (CID), a tandem mass spectrum (MS/MS) can be generated. This spectrum reveals the masses of the fragment ions, providing a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the acetyl group, the bromine atom, or the amino group. The accurate masses of these fragments would help to confirm their elemental compositions.

A hypothetical table of expected HRMS data is provided below.

IonCalculated m/zObserved m/zFragmentation Pathway
[M+H]⁺229.0022Not MeasuredMolecular Ion
[M-CH₃CO]⁺186.9654Not MeasuredLoss of the acetyl group
[M-Br]⁺150.0706Not MeasuredLoss of the bromine atom
[M-NH₂]⁺213.0076Not MeasuredLoss of the amino group

Note: This data is hypothetical and based on the chemical formula C₈H₈BrNO.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.

Identification of Functional Groups and Hydrogen Bonding Networks

The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino group (NH₂) would be expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The position and shape of these bands could indicate the presence of intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the acetyl group.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone would be expected around 1680-1700 cm⁻¹. A shift to a lower wavenumber compared to a simple acetophenone (B1666503) could also be indicative of intramolecular hydrogen bonding.

C-N Stretching: The stretching vibration of the aryl C-N bond would likely appear in the 1250-1350 cm⁻¹ region.

C-Br Stretching: A band in the lower frequency region of the spectrum (typically 500-600 cm⁻¹) would correspond to the C-Br stretching vibration.

Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene (B151609) ring would be observed in the 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch) regions.

A hypothetical table of key FTIR and Raman vibrational frequencies is presented below.

Functional GroupExpected Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-HAsymmetric Stretch~3450Not Measured
N-HSymmetric Stretch~3350Not Measured
C=OStretch~1685Not Measured
C=CAromatic Stretch~1600, 1480Not Measured
C-NStretch~1300Not Measured
C-BrStretch~550Not Measured

Note: This data is hypothetical and for illustrative purposes only.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Conjugation

A detailed analysis of the electronic transitions and conjugation for this compound based on experimental UV-Vis spectroscopic data cannot be provided, as no publicly available spectra for this specific compound have been found.

The electronic spectrum of an aromatic compound is influenced by the presence of chromophores (e.g., the carbonyl group, the benzene ring) and auxochromes (e.g., the amino group, bromo group, and methyl group). The interaction and conjugation between the acetyl group, the amino group, and the phenyl ring would be expected to give rise to characteristic absorption bands in the UV-Vis region. These transitions would likely include π → π* transitions associated with the aromatic system and n → π* transitions related to the carbonyl group. The positions and intensities of these bands would be further modulated by the electronic effects of the amino, bromo, and methyl substituents on the phenyl ring. However, without experimental data, a quantitative analysis of these electronic transitions and the extent of conjugation is not possible.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

No crystallographic data for this compound is available in the searched scientific literature and crystallographic databases. Therefore, a detailed description of its solid-state molecular structure and crystal packing cannot be presented.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The determination of precise bond lengths, bond angles, and torsion angles requires single-crystal X-ray diffraction analysis. As no crystallographic studies for this compound have been reported, a data table of these parameters cannot be generated. Such data would provide valuable insights into the geometry of the molecule, including the planarity of the phenyl ring, the orientation of the acetyl and amino groups relative to the ring, and any steric strain introduced by the ortho-substituents.

Computational and Theoretical Chemistry Studies of 1 2 Amino 4 Bromo 6 Methylphenyl Ethanone

Density Functional Theory (DFT) Calculations

No published data are available.

Geometry Optimization and Conformational Analysis

No published data are available.

Electronic Structure Analysis (Charge Distribution, Dipole Moment, Molecular Orbitals)

No published data are available.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis absorption)

No published data are available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No published data are available.

Quantum Chemical Calculations for Reaction Pathway and Transition State Analysis

No published data are available.

Activation Energies and Reaction Rates

No published data are available.

Quantitative Structure-Property Relationship (QSPR) Modeling (Focus on intrinsic chemical properties)

Quantitative Structure-Property Relationship (QSPR) modeling represents a vital area of computational chemistry focused on developing mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net These models are instrumental in predicting the intrinsic properties of novel or untested chemical compounds based on their molecular structure alone, thereby accelerating research and reducing the need for extensive experimental testing. researchgate.net

A thorough review of scientific literature indicates that specific QSPR studies dedicated exclusively to 1-(2-Amino-4-bromo-6-methylphenyl)ethanone are not extensively available. However, the principles of QSPR can be applied to understand and predict its intrinsic chemical properties. QSPR models have been successfully developed for related classes of compounds, such as aniline (B41778) derivatives and substituted acetophenones, demonstrating the feasibility of this approach. researchgate.netwikipedia.org

The development of a QSPR model for this compound would involve a systematic process. First, the three-dimensional structure of the molecule would be generated and optimized using quantum chemical methods like Density Functional Theory (DFT). researchgate.net From this optimized structure, a wide array of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Constitutional Descriptors: These reflect the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Geometrical Descriptors: These relate to the 3D arrangement of the atoms, including molecular volume and surface area. researchgate.net

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and include parameters like dipole moment, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential surfaces. researchgate.net

Once a comprehensive set of descriptors is generated, statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a mathematical equation. researchgate.netbham.ac.uk This equation forms the QSPR model, which links a selection of the most relevant descriptors to a specific intrinsic property. For a compound like this compound, QSPR could be used to predict properties such as:

Boiling Point

Melting Point

Vapor Pressure

Solubility

Octanol-Water Partition Coefficient (LogP)

The predictive power and reliability of the developed QSPR model must be rigorously validated using both internal and external validation techniques to ensure its accuracy. researchgate.net While a dedicated model for this specific compound is not present in the literature, the foundational QSPR methodology provides a powerful framework for the future computational assessment of its intrinsic chemical properties.

Illustrative Data for QSPR Modeling

The following table is a hypothetical representation of the types of data that would be generated and used in a QSPR study for this compound. Note: The values presented here are for illustrative purposes only and are not derived from actual experimental or computational studies of this specific molecule.

Molecular Descriptor CategoryDescriptor ExampleHypothetical ValuePredicted Intrinsic Property
ConstitutionalMolecular Weight ( g/mol )214.06Boiling Point (°C)
GeometricalMolecular Volume (ų)160Melting Point (°C)
TopologicalWiener Index548Water Solubility (logS)
Quantum-ChemicalDipole Moment (Debye)3.5Octanol-Water Partition Coefficient (LogP)
Quantum-ChemicalHOMO Energy (eV)-5.8Vapor Pressure (Pa)
Quantum-ChemicalLUMO Energy (eV)-1.2Refractive Index

Application of 1 2 Amino 4 Bromo 6 Methylphenyl Ethanone As a Key Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The unique arrangement of functional groups in 1-(2-Amino-4-bromo-6-methylphenyl)ethanone makes it a valuable starting material for the construction of several important classes of these compounds.

The Friedländer synthesis is a well-established and straightforward method for constructing the quinoline (B57606) ring system. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. Given its structure as a 2-aminoaryl ketone, this compound is an excellent substrate for this reaction.

When reacted with various active methylene (B1212753) compounds, such as β-ketoesters or malononitrile, it would be expected to yield highly substituted quinoline derivatives. The reaction typically proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline core. The resulting quinolines would bear a bromine atom at the 7-position and a methyl group at the 5-position, which are valuable handles for further synthetic transformations, such as cross-coupling reactions.

Hypothetical Friedländer Synthesis of Quinolines from this compound

Reactant 2ProductCatalystConditionsYield (%)
Ethyl acetoacetateEthyl 7-bromo-2,5-dimethylquinoline-3-carboxylatep-TsOHEthanol, reflux85-95
Acetone7-Bromo-2,4,5-trimethylquinolineL-ProlineDMSO, 120 °C70-80
Cyclohexanone9-Bromo-7-methyl-1,2,3,4-tetrahydroacridineKOHEthanol, reflux80-90
Malononitrile2-Amino-7-bromo-5-methylquinoline-3-carbonitrilePiperidineMethanol, reflux90-98

Note: The data in this table is illustrative and based on typical yields for Friedländer reactions with analogous substrates, as specific experimental data for this compound was not found in the surveyed literature.

The structural motif of this compound is also amenable to the synthesis of other significant nitrogen-containing heterocycles.

Indole (B1671886) Synthesis: While not a direct precursor for the most common indole syntheses (e.g., Fischer, Bischler-Möhlau), derivatives of this compound could potentially be used in more specialized routes. For instance, conversion of the acetyl group to a suitable two-carbon unit followed by cyclization could lead to substituted indoles.

Benzodiazepine (B76468) Synthesis: 1,4-Benzodiazepines are a critically important class of psychoactive compounds. The standard synthesis often involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid or its derivative. Although the subject compound is an acetophenone (B1666503) rather than a benzophenone, it can still serve as a precursor for certain benzodiazepine scaffolds. For example, reaction with α-amino acid esters or halides can lead to the formation of the seven-membered diazepine (B8756704) ring. The resulting benzodiazepine would be substituted with a bromine and a methyl group on the fused benzene (B151609) ring.

Illustrative Synthesis of a Benzodiazepine Derivative

ReactantProductReagentsConditions
Glycine ethyl ester hydrochloride7-Bromo-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-onePyridine (B92270)Toluene, reflux

Intermediate in the Construction of Complex Organic Architectures

Beyond the initial synthesis of heterocyclic cores, this compound and its derivatives can serve as intermediates in the assembly of more complex molecules. The quinoline and benzodiazepine products derived from this starting material possess functional groups that allow for further elaboration.

The bromine atom at the 7-position of the quinoline ring, for instance, is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the construction of intricate molecular frameworks. The methyl group can also be functionalized, for example, through radical bromination followed by nucleophilic substitution.

Role in Multi-Step Total Syntheses of Natural Products (If applicable for structural motifs)

While there are no documented instances of this compound being directly used in the total synthesis of natural products, the heterocyclic systems derived from it are present in numerous biologically active natural compounds. The quinoline core is a key feature of many alkaloids with a wide range of pharmacological activities.

Therefore, the substituted quinolines synthesized from this precursor could be considered advanced intermediates for the synthesis of analogues of natural products or for the construction of novel bioactive molecules. The specific substitution pattern (7-bromo, 5-methyl) offers a unique entry point to a chemical space that might not be readily accessible through other synthetic routes. The ability to further functionalize these positions could be strategically employed in the late-stage diversification of complex molecules in a total synthesis campaign.

Synthesis and Exploration of Derivatives and Analogues of 1 2 Amino 4 Bromo 6 Methylphenyl Ethanone

Systematic Substitution on the Aromatic Ring

The aromatic ring of 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is amenable to further substitution, although the existing substituents will direct the position of incoming electrophiles. The amino and methyl groups are activating and ortho-, para-directing, while the bromo and acetyl groups are deactivating and meta-directing. Given the current substitution pattern, the positions available for electrophilic aromatic substitution are limited. However, nucleophilic aromatic substitution or modification of existing substituents can be explored.

One key approach to synthesizing derivatives with varied aromatic ring substitutions is to start from a different precursor. For instance, a Friedel-Crafts acylation of 3-bromo-5-methylaniline (B1274160) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could theoretically yield the target compound, although regioselectivity can be a challenge. By starting with differently substituted anilines, a range of analogues can be synthesized.

Further derivatization of the aromatic ring could involve reactions such as nitration, sulfonation, or further halogenation. However, the strong activating effect of the amino group often leads to multiple substitutions and potential oxidation, necessitating the use of a protecting group on the amine, such as an acetyl group, to control the reaction.

Table 1: Hypothetical Aromatic Ring Modified Derivatives of this compound

Derivative NameModificationPotential Synthetic Route
1-(2-Amino-4-bromo-5-nitro-6-methylphenyl)ethanoneNitrationNitration of N-acetylated this compound followed by deprotection.
1-(2-Amino-4,5-dibromo-6-methylphenyl)ethanoneBrominationBromination of the parent compound under controlled conditions.
1-(2-Amino-4-bromo-6-methyl-5-sulfophenyl)ethanoneSulfonationSulfonation using fuming sulfuric acid on the N-protected precursor.

This table presents hypothetical derivatives and plausible, though not experimentally verified for this specific compound, synthetic routes based on general organic chemistry principles.

Modification of the Acetyl Group

The acetyl group of this compound is a prime site for a variety of chemical transformations, leading to a wide range of derivatives. These modifications can alter the electronic and steric properties of the molecule, which can be crucial for its biological activity or material properties.

Reduction of the Acetyl Group: The carbonyl of the acetyl group can be reduced to a secondary alcohol. This is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting 1-(2-Amino-4-bromo-6-methylphenyl)ethanol introduces a chiral center, opening up possibilities for stereoselective synthesis and separation of enantiomers.

Oxidation of the Acetyl Group: While direct oxidation of the acetyl group is not straightforward, it can be converted into other functional groups that can then be oxidized. For instance, a haloform reaction (using NaOH and a halogen) on the methyl ketone could yield a carboxylic acid, 1-amino-3-bromo-5-methylbenzoic acid, after acidification.

Condensation Reactions: The α-methyl group of the acetyl moiety is acidic and can participate in condensation reactions with aldehydes and ketones. For example, a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base would yield a chalcone (B49325) derivative. These α,β-unsaturated ketones are known scaffolds in medicinal chemistry.

Table 2: Derivatives from Acetyl Group Modification

Derivative NameModificationReagents
1-(2-Amino-4-bromo-6-methylphenyl)ethanolReductionSodium borohydride
2-Amino-4-bromo-6-methylbenzoic acidHaloform ReactionNaOH, Br₂
3-(2-Amino-4-bromo-6-methylphenyl)-1-phenylprop-2-en-1-oneCondensationBenzaldehyde, NaOH

This table provides examples of derivatives obtainable through modification of the acetyl group and the typical reagents used.

Alteration of the Amino Group

The primary amino group in this compound is a versatile handle for introducing a wide range of functionalities through N-alkylation and N-acylation reactions. These modifications can significantly impact the compound's properties, such as its basicity, lipophilicity, and hydrogen bonding capacity.

N-Alkylation: The amino group can be alkylated using alkyl halides in the presence of a base. This can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride is another effective method for N-alkylation.

N-Acylation: Acylation of the amino group is readily achieved using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the basic amino group into a neutral amide functionality. A wide variety of acyl groups can be introduced, allowing for fine-tuning of the molecule's properties.

Table 3: Derivatives from Amino Group Alteration

Derivative NameModificationReagents
1-(2-(Methylamino)-4-bromo-6-methylphenyl)ethanoneN-MethylationMethyl iodide, K₂CO₃
1-(2-Acetamido-4-bromo-6-methylphenyl)ethanoneN-AcetylationAcetic anhydride, Pyridine
1-(2-(Benzylamino)-4-bromo-6-methylphenyl)ethanoneN-BenzylationBenzyl bromide, K₂CO₃

This table illustrates common derivatives resulting from the alteration of the amino group and the reagents typically employed.

Impact of Structural Modifications on Chemical Reactivity and Spectroscopic Signatures

Structural modifications at the aromatic ring, the acetyl group, or the amino group have a profound impact on the chemical reactivity and spectroscopic signatures of the derivatives of this compound.

Chemical Reactivity:

Aromatic Ring Substitution: Introduction of electron-withdrawing groups (e.g., -NO₂) will decrease the electron density of the ring, making it less susceptible to further electrophilic substitution and increasing the acidity of the amino protons. Conversely, electron-donating groups would have the opposite effect.

Acetyl Group Modification: Reduction of the acetyl group to an alcohol introduces a new reactive site for esterification or etherification. Condensation reactions to form chalcones introduce a reactive α,β-unsaturated system that can undergo Michael addition.

Amino Group Alteration: N-acylation converts the activating amino group into a deactivating amido group, which will alter the regioselectivity of subsequent electrophilic aromatic substitution reactions. N-alkylation increases the steric bulk around the nitrogen and can influence the conformation of the molecule.

Spectroscopic Signatures:

¹H NMR: Modifications will lead to predictable changes in the proton nuclear magnetic resonance spectra. For instance, N-acetylation will introduce a new singlet for the acetyl protons around 2.2 ppm and will shift the aromatic protons downfield. Reduction of the acetyl group will replace the acetyl methyl singlet with a doublet for the methyl group and a quartet for the benzylic proton.

¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to structural changes. The carbonyl carbon of the acetyl group, typically appearing around 200 ppm, will be absent upon reduction to an alcohol, with a new signal for the carbinol carbon appearing around 60-70 ppm.

IR Spectroscopy: The infrared spectrum is particularly useful for identifying functional group transformations. The characteristic C=O stretch of the ketone (around 1680 cm⁻¹) will disappear upon reduction and be replaced by a broad O-H stretch (around 3300 cm⁻¹). N-acylation will introduce a new C=O stretch for the amide (around 1660 cm⁻¹) and an N-H stretch (around 3250 cm⁻¹).

Table 4: Predicted Spectroscopic Data for Selected Derivatives

CompoundKey ¹H NMR Signals (ppm, predicted)Key IR Bands (cm⁻¹, predicted)
This compound~2.5 (s, 3H, COCH₃), ~2.3 (s, 3H, Ar-CH₃), ~5.5 (br s, 2H, NH₂)~3400, 3300 (N-H), ~1670 (C=O)
1-(2-Acetamido-4-bromo-6-methylphenyl)ethanone~2.6 (s, 3H, COCH₃), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, NHCOCH₃), ~8.0 (br s, 1H, NH)~3250 (N-H), ~1680 (C=O, ketone), ~1660 (C=O, amide)
1-(2-Amino-4-bromo-6-methylphenyl)ethanol~1.5 (d, 3H, CH(OH)CH₃), ~2.3 (s, 3H, Ar-CH₃), ~5.0 (q, 1H, CH(OH)CH₃), ~5.5 (br s, 2H, NH₂)~3400, 3300 (N-H), ~3350 (O-H)

This table provides predicted, characteristic spectroscopic data for the parent compound and two of its derivatives based on known trends for similar molecules.

Development of Compound Libraries for Chemical Space Exploration

The structural features of this compound make it an excellent scaffold for the development of compound libraries through diversity-oriented synthesis (DOS). nih.gov DOS aims to generate a collection of structurally diverse molecules from a common starting material, which is invaluable for exploring a wide range of chemical space and for screening for biological activity. nih.gov

Starting from the this compound core, combinatorial chemistry approaches can be employed to systematically introduce a variety of building blocks at the reactive sites. For example:

A library of amides can be generated by reacting the amino group with a diverse set of carboxylic acids or their activated derivatives.

A library of chalcones can be synthesized by condensing the acetyl group with a wide range of aldehydes.

A library of heterocyclic compounds, such as quinolines, can be prepared through intramolecular cyclization reactions of appropriately derivatized precursors. For instance, the amino and acetyl groups can participate in Friedländer annulation with ketones to form substituted quinolines.

These libraries can be synthesized using parallel synthesis techniques, allowing for the rapid generation of a large number of compounds. The resulting collections of molecules can then be screened in high-throughput assays to identify compounds with desired biological or material properties, making this compound a valuable starting point for drug discovery and materials science research.

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

Our current understanding of 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is primarily based on the general principles of substituted aryl ketones and anilines, as specific research on this particular compound is not extensively documented in publicly available literature. The molecule features an acetophenone (B1666503) core substituted with an amino group, a bromine atom, and a methyl group. This combination of functional groups suggests its potential as a versatile intermediate in organic synthesis.

The primary research gap is the lack of dedicated studies on the synthesis, reactivity, and potential applications of this compound itself. While synthetic routes for similarly substituted compounds like 1-(2-amino-4-bromophenyl)ethanone (B111471) are known, the steric hindrance and electronic effects introduced by the additional methyl group at the ortho position (C6) likely necessitate modified or novel synthetic strategies. nih.gov Furthermore, its potential as a precursor for heterocyclic compounds, pharmaceuticals, or materials remains largely unexplored.

Emerging Synthetic Methodologies for Related Chemical Structures

The synthesis of substituted aryl ketones and anilines is a dynamic field, with several emerging methodologies that could be applied to structures related to this compound.

Photocatalysis and Light-Driven Reactions : Visible-light-driven reactions are gaining prominence for their mild conditions and high selectivity. nih.gov For instance, photoredox catalysis can be used to forge C-N bonds, offering a potential route to synthesize substituted anilines. galchimia.com The unique electronic properties of aryl ketones also allow them to be used in direct photochemistry or as organophotoredox catalysts. thieme-connect.com

Metal-Catalyzed Cross-Coupling : Advances in metal-catalyzed reactions, particularly those using palladium and nickel, have revolutionized the synthesis of complex aromatic compounds. galchimia.comnih.govrsc.org Techniques like the Buchwald-Hartwig amination are standard for creating C-N bonds. galchimia.com Moreover, nickel catalysis is proving effective for cross-coupling reactions involving aryl chlorides, a reactivity that can sometimes be extended to aryl bromides under specific conditions. nih.govrsc.org

Flow Chemistry : Continuous flow processes offer enhanced control over reaction parameters, improving safety and scalability. The synthesis of related bromo-ketone compounds has been successfully adapted to flow reactors, which can improve selectivity and reduce the formation of side products.

Multi-component Reactions : One-pot, multi-component reactions are highly efficient for building molecular complexity. A facile method for synthesizing meta-substituted arylamines from acyclic precursors involves a three-component cyclo-condensation/aromatization, showcasing an innovative approach to building substituted aniline (B41778) cores. rsc.org

Table 1: Emerging Synthetic Methodologies

Methodology Description Potential Application for Related Structures Key Advantages
Visible-Light Photocatalysis Uses light energy to drive chemical reactions, often with a photocatalyst. Synthesis of the substituted aniline ring system or functionalization of the aryl ketone. nih.govgalchimia.com Mild reaction conditions, high selectivity, sustainable energy source.
Metal-Catalyzed Cross-Coupling Employs transition metals (e.g., Pd, Ni, Cu) to form C-C, C-N, C-O, and C-S bonds. galchimia.com Introduction of the amino group (Buchwald-Hartwig) or other functional groups. High efficiency, broad substrate scope, functional group tolerance.
Continuous Flow Chemistry Reactions are performed in a continuously flowing stream rather than a batch. Improved synthesis of brominated ketone intermediates with enhanced safety and selectivity. Precise control of temperature and pressure, improved safety, easy scalability.
Multi-component Reactions Multiple reactants are combined in a single step to form a complex product. rsc.org Efficient construction of highly substituted aniline or heterocyclic scaffolds. High atom economy, reduced waste, simplified purification.

Potential for Novel Chemical Transformations and Reactions

The functional groups of this compound—the ketone, the aromatic amine, and the aryl bromide—provide multiple handles for a variety of chemical transformations.

Heterocycle Synthesis : Aryl methyl ketones are versatile starting materials for synthesizing a wide range of aromatic heterocycles, which are privileged structures in drug discovery. nih.govvensel.org The amino and ketone groups on the target molecule are perfectly positioned for intramolecular condensation reactions to form nitrogen-containing heterocycles like quinolines.

C-H Amination : Recent breakthroughs in C-H amination allow for the direct formation of C-N bonds, bypassing the need for pre-functionalized starting materials. illinois.edueuropeanpharmaceuticalreview.com A palladium-catalyzed C-H amination cross-coupling reaction, for example, provides a simpler way to create tertiary amines from secondary amines and olefins. illinois.edueuropeanpharmaceuticalreview.com This could be applied to further functionalize the aniline nitrogen.

Homologation of the Ketone : The ketone group can be extended through reactions like the Heck-type coupling of ketone-derived oxime esters with alkenols, allowing for the synthesis of long-chain ketones and aldehydes. nih.gov This opens avenues for creating more complex side chains on the aromatic ring.

Radical-Mediated Migrations : Ketone groups have shown potential in "migrating group" strategies, where a functional group moves to a different position on a molecule via a radical intermediate. This could enable remote functionalization of complex scaffolds derived from the title compound. acs.org

Challenges and Opportunities in the Field of Substituted Aryl Ketone and Amine Chemistry

The chemistry of substituted aryl ketones and amines is both challenging and rich with opportunity.

Challenges:

Regioselectivity : Synthesizing polysubstituted aromatic compounds with precise control over the position of each substituent is a persistent challenge. The synthesis of this compound would require careful selection of directing groups and reaction conditions to achieve the desired 2,4,6-substitution pattern.

Steric Hindrance : The ortho-methyl group in the target compound introduces significant steric bulk around the amino and ketone functionalities. This can hinder the reactivity of these groups, requiring more forcing reaction conditions or specially designed catalysts. For example, a methyl group in the ortho-position on an aniline can suppress reactivity in certain light-driven annulation reactions. nih.gov

Bond Cleavage : The strong carbon-carbon bond of the ketone group in aromatic ketones can be difficult to cleave, limiting their use in certain cross-coupling reactions. waseda.jp

Opportunities:

Development of Novel Catalysts : Overcoming the challenges of steric hindrance and selective bond activation often relies on the design of new and more efficient catalysts. There is a significant opportunity to develop catalysts that can operate under mild conditions and tolerate a wide range of functional groups.

Pharmaceutical and Agrochemical Applications : Amines are crucial intermediates in the chemical industry, with a significant market share in pharmaceuticals and agrochemicals. acs.org The global amine market is projected to grow substantially, driven by demand in these sectors. futuremarketinsights.com Substituted aryl ketones are also key precursors for many active pharmaceutical ingredients (APIs). vensel.org Compounds like this compound represent untapped potential as building blocks for new therapeutic agents and crop protection chemicals.

Late-Stage Functionalization : Methodologies that allow for the modification of complex molecules in the final steps of a synthesis are highly valuable. The development of reactions that can selectively target one of the functional groups in a polysubstituted molecule like the title compound would be a significant advance.

Q & A

Q. Critical Parameters :

  • Temperature : Bromination reactions often require 60–80°C to avoid side reactions.
  • Catalyst Selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the product due to structural similarity to byproducts .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.6 ppm).
    • ¹³C NMR : Confirms carbonyl (C=O) at ~200 ppm and quaternary carbons adjacent to bromine.
  • IR Spectroscopy : Validates the ketone group (C=O stretch at ~1700 cm⁻¹) and amino group (N-H stretch at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and absolute configuration, critical for structure-activity relationship (SAR) studies .

What are the standard biological assays used to evaluate its pharmacological potential?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Apoptosis Detection : Flow cytometry using Annexin V/PI staining.
  • Antimicrobial Testing :
    • MIC Determination : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anti-inflammatory Studies :
    • COX-2 Inhibition Assay : ELISA-based measurement of prostaglandin E₂ levels .

Advanced Research Questions

How can researchers design experiments to elucidate the structure-activity relationships (SAR) of brominated acetophenone derivatives?

Methodological Answer:

  • Comparative Analog Synthesis : Synthesize derivatives with halogens (Cl, F, I) or methyl groups at varying positions (e.g., 4-bromo vs. 6-bromo) .
  • Biological Screening : Test analogs in parallel using standardized assays (e.g., kinase inhibition, antimicrobial activity).
  • Computational Modeling :
    • Molecular Docking : Predict binding affinities to target proteins (e.g., EGFR, COX-2) using software like AutoDock Vina.
    • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

What methodologies are recommended for resolving contradictory data in biological activity studies?

Methodological Answer:

  • Variable Control :
    • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results .
    • Assay Reprodubility : Replicate experiments across multiple cell lines or microbial strains.
  • Meta-Analysis : Compare data across studies while accounting for differences in:
    • Solvent Systems : DMSO concentration in cell cultures (<0.1% v/v).
    • Sample Degradation : Stabilize compounds with antioxidants (e.g., BHT) or cold storage (-20°C) .

What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • Reactivity Prediction :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilic/nucleophilic sites.
    • Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to predict reaction pathways .
  • Interaction Studies :
    • Molecular Dynamics (MD) Simulations : Simulate binding dynamics with lipid bilayers or protein active sites (e.g., 50 ns trajectories).
    • Pharmacophore Mapping : Align structural features (e.g., bromine, amino group) with known bioactive scaffolds .

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